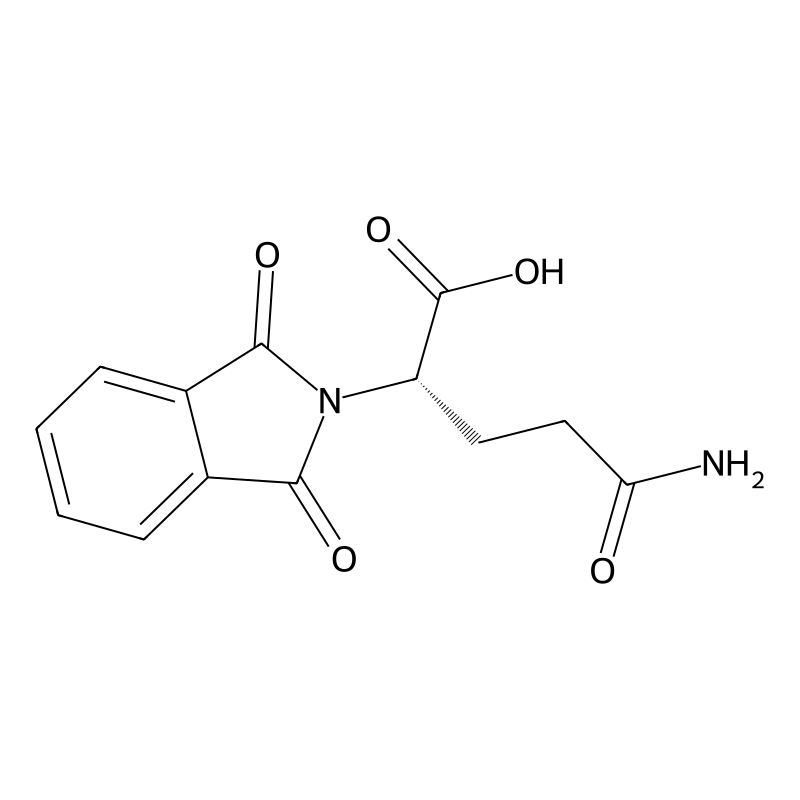

N-alpha-Phthalyl-L-glutamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-alpha-Phthalyl-L-glutamine (CAS 3343-29-1) is an N-protected amino acid derivative featuring a phthalimide group on the alpha-amine of L-glutamine. In pharmaceutical manufacturing and medicinal chemistry, it serves as the critical, direct precursor for the synthesis of thalidomide and related immunomodulatory imide drugs (IMiDs) [1]. By pre-installing the phthaloyl protecting group, this intermediate enables a highly efficient, late-stage cyclization of the glutarimide ring under mild conditions [1]. For procurement teams, sourcing high-purity N-alpha-Phthalyl-L-glutamine eliminates the need for in-house phthalic anhydride condensation steps, directly streamlining the production of complex isoindoline-1,3-dione derivatives and ensuring high batch-to-batch reproducibility in active pharmaceutical ingredient (API) synthesis [1].

Substituting N-alpha-Phthalyl-L-glutamine with unprotected L-glutamine or L-glutamic acid introduces severe process inefficiencies. Utilizing L-glutamic acid requires an outdated synthetic sequence that mandates harsh conditions, ultimately suffering from low overall yields (typically around 31-33%) and poor scalability [1]. While unprotected L-glutamine can be used as a starting material, it necessitates an initial condensation with N-carbethoxyphthalimide or phthalic anhydride, which must be carefully managed to ensure complete conversion and avoid carryover impurities [1]. Furthermore, attempting cyclization with structural isomers such as N-phthaloyl-L-isoglutamine results in drastically reduced yields (e.g., 41% versus >85%) due to unfavorable cyclization kinetics [1]. Procuring the pre-formed N-alpha-Phthalyl-L-glutamine bypasses these bottlenecks, allowing for direct, high-yielding cyclization using standard pilot-plant glassware [1].

Superior Cyclization Yield vs. Isoglutamine Analog

The structural regiochemistry of the glutamine derivative is critical for efficient glutarimide ring formation. When subjected to cyclization using 1,1'-carbonyldiimidazole (CDI) in N,N-dimethylformamide (DMF), the structural isomer N-phthaloyl-L-isoglutamine affords thalidomide in a low yield of only 41% [1]. In stark contrast, utilizing N-alpha-Phthalyl-L-glutamine under optimized conditions (CDI in tetrahydrofuran) drives the cyclization to an 85–93% yield [1]. This quantitative advantage demonstrates why the L-glutamine-derived regiochemistry is strictly preferred for commercial and laboratory-scale IMiD synthesis.

| Evidence Dimension | Cyclization Yield to Thalidomide |

| Target Compound Data | 85–93% yield (N-alpha-Phthalyl-L-glutamine) |

| Comparator Or Baseline | 41% yield (N-phthaloyl-L-isoglutamine) |

| Quantified Difference | >2-fold increase in final product yield |

| Conditions | CDI-mediated cyclization |

Maximizes API yield and minimizes unreacted intermediate waste in the final, most expensive step of thalidomide synthesis.

Process Scalability and Mild Reaction Conditions vs. Glutamic Acid Route

Historically, thalidomide was synthesized from L-glutamic acid via a sequence that culminated in a harsh, high-temperature melt reaction or unoptimized acetic anhydride cyclization, yielding only 31-33% of the final product and requiring non-standard equipment [1]. By shifting the procurement strategy to N-alpha-Phthalyl-L-glutamine, manufacturers can utilize a highly scalable two-step synthesis. The cyclization of N-alpha-Phthalyl-L-glutamine proceeds smoothly at reflux temperatures in standard solvents (e.g., ethyl acetate) using reagents like pivaloyl chloride, completely avoiding melt conditions and boosting the final step yield to >85% [2].

| Evidence Dimension | Final Step Reaction Conditions and Yield |

| Target Compound Data | Mild solvent reflux (THF/EtOAc), 85–93% yield |

| Comparator Or Baseline | High-temperature melt or unoptimized conditions, 31-33% yield (L-glutamic acid route) |

| Quantified Difference | Elimination of melt conditions and a ~54-62% absolute increase in yield |

| Conditions | Final cyclization step to form the glutarimide ring |

Enables the use of standard pilot-plant reactors and glassware, drastically reducing energy costs and safety hazards associated with high-temperature melts.

Downstream Purification Efficiency vs. In Situ Generation

Attempting to synthesize thalidomide directly from unprotected L-glutamine via in situ phthalylation can lead to incomplete conversion and carryover of unreacted starting materials into the final cyclization step [1]. Procuring isolated, high-purity N-alpha-Phthalyl-L-glutamine (CAS 3343-29-1) guarantees that the alpha-amine is fully protected prior to the sensitive glutarimide formation. This isolation ensures that the subsequent CDI-mediated cyclization yields a product of >99% purity that crystallizes directly out of the refluxing tetrahydrofuran (THF) reaction mixture, completely eliminating the need for complex downstream chromatographic purifications or multiple recrystallizations[1].

| Evidence Dimension | Final Product Purity and Downstream Processing |

| Target Compound Data | >99% purity, crystallizes directly from reaction mixture |

| Comparator Or Baseline | Requires multiple recrystallizations (Older L-glutamic acid or unoptimized in situ routes) |

| Quantified Difference | Avoidance of multi-step purification protocols |

| Conditions | Pre-isolated intermediate vs. continuous unoptimized synthesis |

Reduces downstream purification bottlenecks and ensures API-grade purity directly from the reaction crystallization.

Commercial Synthesis of Thalidomide and IMiD Analogs

N-alpha-Phthalyl-L-glutamine is the premier starting material for the scalable, two-step synthesis of thalidomide [1]. Its ability to undergo high-yielding (85-93%) cyclization in standard solvents like THF or ethyl acetate makes it the most cost-effective and process-friendly choice for pharmaceutical manufacturers producing immunomodulatory imide drugs (IMiDs) [1].

Development of Novel Glutarimide-Based Degrader Molecules (PROTACs)

With the rise of targeted protein degradation, the glutarimide moiety is frequently utilized as a cereblon (CRBN) E3 ligase binder. N-alpha-Phthalyl-L-glutamine serves as a highly reliable, pre-protected building block for medicinal chemists synthesizing novel CRBN ligands, ensuring that the critical glutarimide ring can be formed efficiently (>85% yield) without risking the integrity of complex linker attachments [1].

Stereochemical Probing in Chiral Drug Development

Although thalidomide undergoes rapid in vivo racemization, the synthesis of chirally pure (S)- or (R)-thalidomide is often required for in vitro binding assays and mechanistic studies. Procuring enantiopure N-alpha-Phthalyl-L-glutamine allows researchers to synthesize (S)-thalidomide with high enantiomeric fidelity prior to physiological exposure, bypassing the low yields associated with chiral resolution of racemic end-products [1].

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types